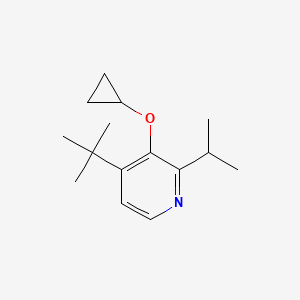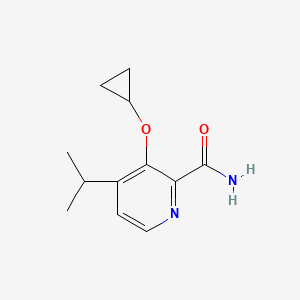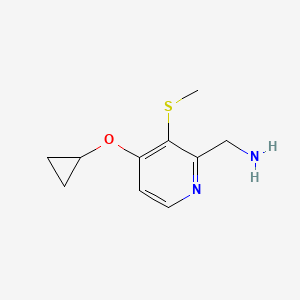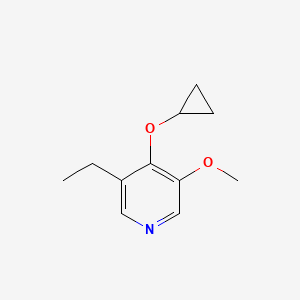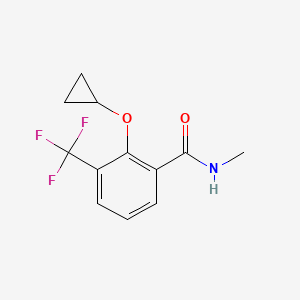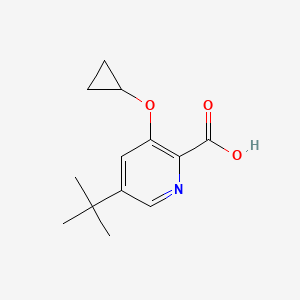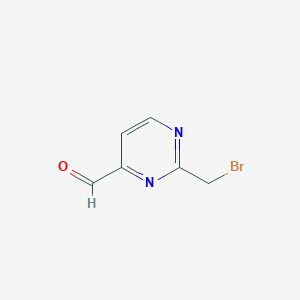
2-(Bromomethyl)pyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)pyrimidine-4-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromomethyl group at the 2-position and an aldehyde group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)pyrimidine-4-carbaldehyde typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 2-methylpyrimidine-4-carbaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: 2-(Bromomethyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(Bromomethyl)pyrimidine-4-methanol.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the aldehyde group can participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)pyrimidine-4-carbaldehyde
- 2-(Iodomethyl)pyrimidine-4-carbaldehyde
- 2-(Hydroxymethyl)pyrimidine-4-carbaldehyde
Uniqueness
2-(Bromomethyl)pyrimidine-4-carbaldehyde is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups
Eigenschaften
Molekularformel |
C6H5BrN2O |
|---|---|
Molekulargewicht |
201.02 g/mol |
IUPAC-Name |
2-(bromomethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H,3H2 |
InChI-Schlüssel |
SOLKKZOLUKDEHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




